An In-Depth Technical Guide to 1-methyl-1H-1,2,4-triazole-3-carbaldehyde: A Key Heterocyclic Building Block
An In-Depth Technical Guide to 1-methyl-1H-1,2,4-triazole-3-carbaldehyde: A Key Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular structure, synthesis, and key applications, with a focus on its role as a versatile building block for the creation of novel therapeutic agents.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and antimicrobial drugs.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is valued for its metabolic stability, hydrogen bonding capabilities, and ability to coordinate with metal ions in biological targets. The introduction of a methyl group at the N1 position and a carbaldehyde group at the C3 position of the triazole ring, as in 1-methyl-1H-1,2,4-triazole-3-carbaldehyde, provides a reactive handle for further molecular elaboration, making it a valuable intermediate in the synthesis of complex, biologically active molecules.
Molecular Structure and Physicochemical Properties
1-methyl-1H-1,2,4-triazole-3-carbaldehyde is an organic compound with the chemical formula C₄H₅N₃O.[3] Its structure features a 1,2,4-triazole ring methylated at the N1 position and substituted with a formyl (aldehyde) group at the C3 position.
Table 1: Physicochemical Properties of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde
| Property | Value | Source |
| CAS Number | 99651-37-3 | [3] |
| Molecular Formula | C₄H₅N₃O | [3] |
| Molecular Weight | 111.1 g/mol | [3] |
| IUPAC Name | 1-methyl-1H-1,2,4-triazole-3-carbaldehyde | N/A |
| Synonyms | 2-methyl-1,2,4-triazole-3-carbaldehyde | [3] |
Synthesis of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde: A Conceptual Workflow
While a specific, detailed experimental protocol for the synthesis of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde is not widely published, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related 1,2,4-triazole derivatives. A common approach involves the cyclization of a thiosemicarbazide precursor, followed by methylation and functional group manipulation.
A patent for a related compound, 1-methyl-1H-1,2,4-triazole-3-methyl formate, outlines a multi-step synthesis that begins with the N-methylation of 1,2,4-triazole.[4] A similar strategy could be adapted for the synthesis of the target aldehyde.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde.
Experimental Protocol (Generalized):
Step 1: Synthesis of 1-methyl-1H-1,2,4-triazole
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To a solution of 1,2,4-triazole in a suitable solvent (e.g., acetonitrile), a base such as potassium hydroxide is added.
-
A methylating agent, for example, methyl iodide, is then added dropwise at a controlled temperature.
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The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).
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The crude product is isolated by filtration and purified, for instance, by recrystallization.
Step 2: Formylation of 1-methyl-1H-1,2,4-triazole
-
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocyclic compounds.
-
1-methyl-1H-1,2,4-triazole would be treated with a Vilsmeier reagent, typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
-
The reaction is usually carried out at low temperatures, followed by warming to room temperature or gentle heating.
-
Aqueous workup is then performed to hydrolyze the intermediate and yield the aldehyde.
Step 3: Purification
-
The crude 1-methyl-1H-1,2,4-triazole-3-carbaldehyde is purified using standard laboratory techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.
Justification of Experimental Choices: The choice of a strong base and a methylating agent in the first step is a standard and effective method for the N-alkylation of azoles. The Vilsmeier-Haack reaction is a well-established and reliable method for the formylation of heterocyclic rings, offering good regioselectivity in many cases.
Spectroscopic Characterization
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, a singlet for the aldehyde proton (CHO), and a singlet for the proton on the triazole ring.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbon, the aldehyde carbonyl carbon, and the two distinct carbons of the triazole ring.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (111.1 g/mol ).
Researchers are strongly encouraged to perform full spectroscopic characterization to confirm the identity and purity of their synthesized material.
Applications in Drug Discovery and Development
The 1,2,4-triazole moiety is a cornerstone in the development of antifungal and antiviral agents.[1][5] The aldehyde functionality of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde serves as a versatile synthetic handle for the introduction of various pharmacophores through reactions such as reductive amination, Wittig reactions, and condensation reactions.
Key Therapeutic Areas:
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Antifungal Agents: Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. This scaffold is known to inhibit the fungal enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6] 1-methyl-1H-1,2,4-triazole-3-carbaldehyde can be used as a starting material to synthesize novel triazole-based antifungal candidates.[1]
-
Antiviral Agents: The antiviral drug ribavirin, a broad-spectrum antiviral agent, is a notable example of a 1,2,4-triazole derivative.[5] The triazole ring is essential for its biological activity. 1-methyl-1H-1,2,4-triazole-3-carbaldehyde can serve as a precursor for the synthesis of novel nucleoside and non-nucleoside antiviral compounds.[7][8]
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Antibacterial and Anticancer Agents: The 1,2,4-triazole scaffold has also been explored for its potential in developing antibacterial and anticancer therapies.[2] The ability to readily modify the aldehyde group allows for the creation of diverse libraries of compounds for screening against these targets.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-methyl-1H-1,2,4-triazole-3-carbaldehyde is not widely available, information for related compounds such as 1-methyl-1,2,4-triazole suggests that it should be handled with care in a well-ventilated laboratory environment.[9]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
GHS Hazard Statements for a related compound (1-methyl-1H-1,2,4-triazole-5-carbaldehyde): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3] It is prudent to assume similar hazards for the 3-carbaldehyde isomer.
Conclusion
1-methyl-1H-1,2,4-triazole-3-carbaldehyde is a valuable and versatile heterocyclic building block with significant potential in drug discovery and development. Its straightforward, albeit not widely documented, synthesis and the reactivity of its aldehyde group make it an attractive starting material for the creation of novel therapeutic agents, particularly in the fields of antifungal and antiviral research. As with any chemical compound, proper characterization and safe handling are paramount for its successful application in the laboratory.
References
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American Elements. 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. Available from: [Link]
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Journal of Pharmaceutical Negative Results. Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Available from: [Link]
- Siddiqui, N., Ahsan, W., & Alam, M. S. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Acta poloniae pharmaceutica, 70(1), 61-68.
- Kumar, A., Singh, P., & Kumar, S. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmaceutical Sciences and Research, 4(8), 3215.
- Google Patents. Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
- Google Patents. Preparation method of 1H-1,2,4-triazole-3-methyl formate.
-
Sired Udenar. SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL STUDY OF THEIR ANTIFUNGAL ACTIVITY. Available from: [Link]
- El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(16), 3638.
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ResearchGate. Synthesis, Antitumor and Antiviral Properties of Some 1,2,4-Triazole Derivatives. Available from: [Link]
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ACS Omega. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Available from: [Link]
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National Center for Biotechnology Information. Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. Available from: [Link]
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Chemical Synthesis Database. 1-methyl-1H-1,2,3-triazole-4-carbaldehyde. Available from: [Link]
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Journal of University of Anbar for Pure Science. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Available from: [Link]
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SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]
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ResearchGate. Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents. Available from: [Link]
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The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available from: [Link]
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CORE. Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Available from: [Link]
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